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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ulevostinag, also known as MK-1454, is a potent, synthetic cyclic dinucleotide agonist of the

Stimulator of Interferon Genes (STING) protein.[1] Developed for immuno-oncology

applications, Ulevostinag functions by activating the STING pathway, a critical component of

the innate immune system, to induce a robust anti-tumor immune response. Administered

intratumorally, it has demonstrated the ability to not only inhibit local tumor growth but also to

mediate systemic, abscopal effects, particularly when used in combination with checkpoint

inhibitors.[1] This guide provides a comprehensive overview of the biological activity,

mechanism of action, and key experimental data for Ulevostinag, based on preclinical and

clinical findings.

Mechanism of Action: STING Pathway Activation
Ulevostinag mimics the structure of the natural STING ligand, cyclic GMP-AMP (cGAMP),

enabling it to bind to and activate the STING protein located on the endoplasmic reticulum. This

binding induces a conformational change in the STING dimer, leading to its translocation to the

Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1),

which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3

dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons

(IFN-α/β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[1] This cascade

initiates a powerful innate immune response, leading to the recruitment and activation of
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dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the

tumor microenvironment, ultimately resulting in tumor cell death.
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Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Preclinical and Clinical Data
Ulevostinag has been evaluated in both preclinical murine models and human clinical trials,

demonstrating significant biological activity.

Preclinical Efficacy in Murine Tumor Models
Intratumoral administration of Ulevostinag has shown potent anti-tumor effects in syngeneic

mouse models.
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Model
Ulevostinag
Dose

Treatment
Regimen

Outcome Citation

MC38 Colon

Adenocarcinoma

5 µg, 20 µg

(intratumoral)
Single Dose

Activated tumor-

specific

immunity;

inhibited growth

at injected and

distal sites.

[1]

MC38 & B16F10

Melanoma

4 µg

(intratumoral)
Days 0, 3, and 7

Resulted in

complete tumor

regression and

enhanced the

efficacy of anti-

PD1 therapy.

[1]

Phase I Clinical Trial (NCT03010176) Pharmacodynamics
The Phase I study in patients with advanced solid tumors or lymphomas established the

pharmacokinetic and pharmacodynamic profile of intratumoral Ulevostinag.[3][4]
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Parameter Dose Range Time Course Result Citation

Plasma

Concentration
Dose-dependent N/A

Plasma

concentrations

increased in a

dose-dependent

manner.

[3][4]

Circulating

Cytokines

(CXCL10, IFNγ,

IL-6)

Up to 540 µg

Elevation at 2-

4h, Peak at 6-8h,

Partial resolution

at 24h

Clear evidence

of STING

pathway

activation and

target

engagement.

[3][4]

Recommended

Phase II Dose

(RP2D)

N/A N/A
540 µg

(intratumoral)
[3][4]

Phase II Clinical Trial (NCT04220866) Antitumor Activity
This randomized study evaluated Ulevostinag in combination with Pembrolizumab in patients

with untreated, metastatic, or unresectable recurrent Head and Neck Squamous Cell

Carcinoma (HNSCC).[3][4]

Treatment Arm
Number of
Patients

Outcome
(Complete or
Partial
Response)

Response
Rate

Citation

Ulevostinag (540

µg) +

Pembrolizumab

8 4 50% [3][4]

Pembrolizumab

Monotherapy
10 1 10% [3][4]

Experimental Protocols and Methodologies
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In-Vivo Murine Tumor Model Efficacy Study
This protocol outlines the general methodology used in preclinical assessments of Ulevostinag.

Cell Line Implantation: C57BL/6 mice are subcutaneously injected with a suspension of

MC38 or B16F10 tumor cells into the right flank.

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 50-100

mm³), with measurements taken by caliper.

Treatment Administration: Mice are randomized into treatment groups. Ulevostinag is

administered via intratumoral injection at specified doses (e.g., 4 µg). For combination

studies, an anti-PD1 antibody is administered intraperitoneally.

Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is tumor

growth inhibition or complete regression. Systemic effects are assessed by monitoring the

growth of untreated, distal tumors.

Immunophenotyping: At the study's conclusion, tumors and spleens may be harvested for

flow cytometry analysis to characterize immune cell infiltration.
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Study Setup

Treatment Phase

Analysis

1. Tumor Cell Implantation
(e.g., MC38 in C57BL/6 mice)

2. Tumor Growth
(to ~50-100 mm³)

3. Randomization
into Treatment Cohorts

4. Intratumoral Injection
(Ulevostinag or Vehicle)

5. Systemic Therapy (optional)
(e.g., anti-PD1 IP injection)

6. Tumor Volume Monitoring
(Caliper Measurements)

7. Endpoint Analysis
(Tumor Growth Inhibition,

Complete Regression)

8. Immune Profiling (optional)
(Flow Cytometry of Tumor/Spleen)
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Caption: General workflow for preclinical in-vivo efficacy studies.
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Phase I/II Clinical Trial Protocol (Summarized)
This protocol summarizes the design of studies NCT03010176 and NCT04220866.[3][4]

Patient Population: Enrollment of participants with advanced/metastatic solid tumors or

lymphomas (Phase I) or specifically untreated metastatic/unresectable HNSCC (Phase II).[3]

[4]

Treatment Administration: Ulevostinag is administered via intratumoral injection.

Pembrolizumab (200 mg) is administered intravenously every 3 weeks.[3][4]

Dose Escalation (Phase I): A modified toxicity probability interval method was used to

determine the maximum tolerated dose and recommended Phase II dose.[3][4]

Safety and Tolerability: The primary objective is to assess safety, with adverse events

monitored and graded continuously. The most common adverse event reported was pyrexia.

[3][4]

Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time

points (e.g., 2h, 4h, 6h, 8h, 24h post-dose) to measure plasma concentrations of Ulevostinag

and levels of circulating cytokines (e.g., CXCL10, IFNγ, IL-6) as biomarkers of STING

activation.[3][4]

Antitumor Activity: The primary objective of the Phase II portion is to assess antitumor activity

based on objective response rates according to RECIST criteria.[3][4]

Conclusion
Ulevostinag (MK-1454) is a direct-acting STING agonist with a well-defined mechanism of

action. Preclinical data robustly support its ability to induce tumor regression and synergize with

checkpoint inhibitors.[1] Clinical trials have confirmed its manageable safety profile,

demonstrated clear target engagement through biomarker modulation, and shown promising

antitumor activity, particularly in combination with pembrolizumab for HNSCC.[3][4] Ulevostinag

represents a significant advancement in the intratumoral delivery of innate immune activators

for cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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